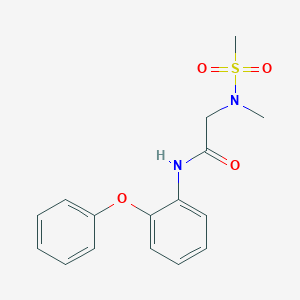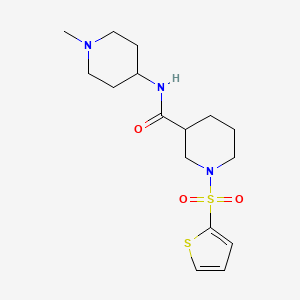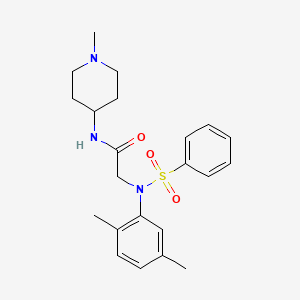
N~2~-methyl-N~2~-(methylsulfonyl)-N~1~-(2-phenoxyphenyl)glycinamide
説明
N~2~-methyl-N~2~-(methylsulfonyl)-N~1~-(2-phenoxyphenyl)glycinamide, commonly known as MPPG, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MPPG belongs to a class of compounds known as metabotropic glutamate receptor (mGluR) antagonists, which are being studied for their role in various neurological and psychiatric disorders.
作用機序
MPPG acts as a competitive antagonist of group III N~2~-methyl-N~2~-(methylsulfonyl)-N~1~-(2-phenoxyphenyl)glycinamides, which are predominantly located in the presynaptic terminals of neurons. By inhibiting the activity of these receptors, MPPG can reduce the release of glutamate, an excitatory neurotransmitter, and modulate synaptic plasticity.
Biochemical and Physiological Effects:
MPPG has been shown to have several biochemical and physiological effects in animal models and in vitro studies. It can reduce seizure activity, improve cognitive function, and modulate anxiety and depression-like behaviors. Additionally, MPPG has been found to have neuroprotective effects in various models of neurodegenerative diseases.
実験室実験の利点と制限
MPPG has several advantages as a research tool, including its high potency and selectivity for N~2~-methyl-N~2~-(methylsulfonyl)-N~1~-(2-phenoxyphenyl)glycinamides. However, it also has some limitations, such as its poor solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several potential future directions for research on MPPG and related compounds. One area of interest is the development of more potent and selective N~2~-methyl-N~2~-(methylsulfonyl)-N~1~-(2-phenoxyphenyl)glycinamide antagonists for therapeutic applications. Additionally, further studies are needed to elucidate the precise mechanisms of action of MPPG and its effects on various neurological and psychiatric disorders. Finally, there is a need for more studies on the safety and toxicity of MPPG and related compounds, particularly in human subjects.
科学的研究の応用
MPPG has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including epilepsy, anxiety, depression, and schizophrenia. It has been found to modulate the activity of N~2~-methyl-N~2~-(methylsulfonyl)-N~1~-(2-phenoxyphenyl)glycinamides, which are involved in the regulation of synaptic transmission and plasticity.
特性
IUPAC Name |
2-[methyl(methylsulfonyl)amino]-N-(2-phenoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-18(23(2,20)21)12-16(19)17-14-10-6-7-11-15(14)22-13-8-4-3-5-9-13/h3-11H,12H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUOGAEGBTADXRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC=CC=C1OC2=CC=CC=C2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3,5-dimethoxybenzyl){1-[5-methyl-1-(1-naphthyl)-1H-pyrazol-4-yl]ethyl}amine](/img/structure/B4460321.png)
![7-amino-4-hydroxy-5-(3-methoxyphenyl)-5H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B4460324.png)
![N-(4-fluorophenyl)-4-[6-methyl-2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B4460328.png)
![4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-N-(2-methoxyphenyl)-1-piperazinecarboxamide](/img/structure/B4460337.png)
![1-[N-(3-chloro-4-methylphenyl)-N-(methylsulfonyl)alanyl]-4-piperidinecarboxamide](/img/structure/B4460338.png)
![7-phenyl-3-(3-pyridinyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B4460343.png)

![4-{[4-(1-pyrrolidinyl)-2-quinazolinyl]amino}benzamide](/img/structure/B4460356.png)
![4-[(1-benzyl-5-ethyl-1H-1,2,3-triazol-4-yl)carbonyl]morpholine](/img/structure/B4460360.png)
![N-[1-(2,5-dimethylphenyl)ethyl]-N'-phenylurea](/img/structure/B4460366.png)
![2-(4-{[(4-methyl-1-piperazinyl)sulfonyl]methyl}benzoyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4460372.png)
![N-ethyl-6-{4-[(2-methoxy-5-methylphenyl)sulfonyl]-1-piperazinyl}-2-methyl-4-pyrimidinamine](/img/structure/B4460386.png)

![3-{1-[(3-chloro-4-fluorophenyl)sulfonyl]-2-pyrrolidinyl}-5-isopropylisoxazole](/img/structure/B4460403.png)